molecular formula C17H20ClN3O3S2 B2593845 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide CAS No. 922133-10-6

4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B2593845
CAS No.: 922133-10-6
M. Wt: 413.94
InChI Key: NPIJXOUTMKYKAO-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a synthetic small molecule that integrates a benzenesulfonamide pharmacophore with a thiazole heterocycle and a 3-methylpiperidine moiety. This specific molecular architecture is designed for advanced research applications, particularly in medicinal chemistry and antimicrobial discovery. The benzenesulfonamide scaffold is recognized for its versatile biological activities and its ability to act as a potent inhibitor of carbonic anhydrases . Given that CAs in pathogens like Mycobacterium abscessus have been validated as promising antimicrobial targets, benzenesulfonamide-based compounds are attractive candidates for investigating novel anti-infective agents . The incorporation of the thiazole ring, a privileged structure in medicinal chemistry, further enhances the potential for diverse biological interactions. This compound is intended for research purposes only, specifically for in vitro assays to evaluate its potential as an antimicrobial agent or for hit-to-lead optimization campaigns in drug discovery. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-N-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-12-3-2-8-21(10-12)16(22)9-14-11-25-17(19-14)20-26(23,24)15-6-4-13(18)5-7-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIJXOUTMKYKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the benzenesulfonamide core undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

  • Ammonolysis : Reaction with ammonia or primary amines (e.g., methylamine) in ethanol at 80°C replaces the chlorine with an amine group, yielding derivatives like 4-amino-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide .

  • Thiol Substitution : Treatment with thiophenol in the presence of K₂CO₃ produces the corresponding aryl sulfide.

Key Reagents :

ReagentConditionsProduct Functionalization
NH₃ (aq.)Ethanol, 80°C, 6 hr-NH₂
CH₃NH₂DMF, 100°C, 12 hr-NHCH₃
C₆H₅SHK₂CO₃, DCM, RT-S-C₆H₅

Oxidation Reactions

The thiazole ring and sulfonamide group participate in oxidation:

  • Thiazole Oxidation : Using KMnO₄ in acidic media converts the thiazole’s sulfur atom to a sulfone group, forming 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazole-2-sulfonyl)benzenesulfonamide .

  • Sulfonamide Oxidation : H₂O₂ in acetic acid oxidizes the sulfonamide to a sulfonic acid derivative.

Mechanistic Insight :

  • Thiazole oxidation proceeds via electrophilic attack on the sulfur atom, followed by formation of a sulfoxide intermediate .

  • Sulfonamide oxidation involves cleavage of the S–N bond, generating a sulfonic acid and releasing NH₃.

Reduction Reactions

Selective reduction targets the amide and thiazole groups:

  • Amide Reduction : LiAlH₄ reduces the 2-oxoethyl group linked to piperidine, yielding a secondary amine (4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide ) .

  • Thiazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole to a thiazolidine derivative.

Experimental Data :

Starting MaterialReducing AgentTemperatureYield (%)
Parent compoundLiAlH₄0°C → RT72
Thiazole-sulfonamide derivativeH₂ (1 atm)/Pd-C25°C, 24 hr58

Acid-Base Reactivity

The sulfonamide group acts as a weak acid (pKa ≈ 9–10), enabling deprotonation with strong bases like NaOH. The resulting sulfonamide anion participates in SNAr reactions or coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) .

Heterocyclic Functionalization

The piperidine moiety undergoes classical amine reactions:

  • N-Alkylation : Treatment with methyl iodide in THF forms a quaternary ammonium salt .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives.

Photochemical Degradation

UV irradiation (254 nm) in methanol induces C–S bond cleavage in the thiazole ring, generating 4-chlorobenzenesulfonamide and a piperidine-containing fragment.

Mechanistic and Synthetic Considerations

  • Steric Effects : The 3-methylpiperidine group hinders nucleophilic attack at the adjacent carbonyl, necessitating elevated temperatures for reactions like NAS .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution, while protic solvents favor oxidation.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of compounds containing sulfonamide and thiazole groups. For instance, a study on related piperidine derivatives demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) indicated that modifications on the benzhydryl and sulfonamide rings influenced antibacterial efficacy .

Case Study: Antimicrobial Screening

CompoundActivity Against BacteriaActivity Against Fungi
4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamideModerateLow
Benzhydryl-sulfonyl derivativesHigh (Xanthomonas, Ralstonia)Moderate (Alternaria, Fusarium)

The above table summarizes findings from studies on similar compounds, indicating that while the compound shows moderate activity, derivatives with specific structural modifications can enhance efficacy against bacterial strains .

Anticancer Potential

The thiazole and sulfonamide components of the compound are of particular interest in cancer research. Thiazoles have been linked to various biological activities, including anticancer effects. Research into similar compounds suggests that they may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanisms

A study investigating the anticancer activity of thiazole-containing compounds found that they could induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the piperidine moiety was also noted to enhance cellular uptake, thereby increasing the compound's efficacy .

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition potential of similar compounds. Specifically, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for tumor growth and proliferation.

Table: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 Value (µM)
This compoundCarbonic Anhydrase15
Related SulfonamidesVarious Enzymes5 - 20

The above data indicates that while the compound shows promising enzyme inhibition activity, further optimization may be required to enhance potency against specific targets .

Synthesis and Structural Insights

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The incorporation of the thiazole ring is crucial for its biological activity.

Synthesis Pathway Overview

  • Formation of Thiazole Ring : Utilizing thioketones and amines.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides.
  • Final Coupling : Combining all components under controlled conditions.

This synthetic pathway highlights the importance of each component in determining the overall biological activity of the final product.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural Features

The target compound’s structure includes:

  • Thiazol-2-yl group : Provides aromaticity and π-π stacking interactions.
  • 2-(3-Methylpiperidin-1-yl)-2-oxoethyl substituent : Introduces conformational flexibility and modulates basicity.

Comparable compounds from the evidence are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name & Source Key Structural Features Melting Point (°C) Yield (%) Notable Properties
6d () Benzenesulfonamide, piperazine, benzhydryl group 132–230 N/A Flexible piperazine; bulkier substituents
21–24 () Quinazoline-linked benzenesulfonamide, hydrazineyl group 273–300 84–88 High rigidity; strong hydrogen bonding
5 () Phthalazine-thiazole-benzenesulfonamide 280–281 87 Planar phthalazine; high aromaticity
4-Chloro-N-(5-(thiazol-2-yl)ethyl-tetralin) () Tetralin-thiazole-benzenesulfonamide N/A N/A Lipophilic tetralin; TP receptor antagonism
6 () Thiazol-2-yl acetamide, 4-hydroxypiperidine N/A N/A Hydroxyl group enhances solubility

Key Differences and Implications

Piperidine vs. The 3-methyl group on piperidine adds hydrophobicity, which may enhance membrane permeability compared to hydroxylated analogs () .

Thiazole vs. Other Heterocycles :

  • Quinazoline () and phthalazine () introduce rigid, planar structures, leading to higher melting points (273–300°C) compared to thiazole-based compounds. The target compound’s thiazole likely offers better solubility and synthetic accessibility .

Substituent Effects :

  • Bulky groups like benzhydryl (6d, ) lower melting points (132–230°C) due to reduced packing efficiency, whereas smaller substituents (e.g., 3-methylpiperidine) may balance flexibility and crystallinity .
  • Chlorine atoms (common in ) enhance electronic effects and binding affinity to hydrophobic enzyme pockets .

Biological Activity

4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₇H₂₀ClN₃O₃S₂
  • Molecular Weight : 413.9 g/mol
  • CAS Number : 922133-10-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. A study demonstrated that thiazole derivatives could inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation and survival .

Table 1: Summary of Anticancer Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0EGFR Inhibition
Compound BA549 (Lung Cancer)7.5Apoptosis Induction
4-Chloro CompoundHeLa (Cervical Cancer)TBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This inhibition is likely mediated through the suppression of NF-kB signaling pathways .

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains. The sulfonamide group is known for its antibacterial activity, which may contribute to the overall efficacy of this compound .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiazole ring, piperidine moiety, and sulfonamide group can significantly influence potency and selectivity.

  • Thiazole Ring : Variations in substituents on the thiazole ring can enhance anticancer activity by improving binding affinity to target proteins.
  • Piperidine Moiety : The presence of a methyl group on the piperidine enhances lipophilicity, potentially increasing cellular uptake.
  • Sulfonamide Group : Essential for antibacterial activity; modifications here can lead to improved efficacy against resistant strains.

Case Studies

One notable case study involved a series of thiazole-based compounds synthesized and tested for their anticancer properties. The study revealed that specific substitutions on the thiazole ring led to enhanced activity against breast cancer cell lines, suggesting a potential pathway for developing new therapeutic agents .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide?

A multi-step synthesis is typically employed, involving:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones, as demonstrated in the synthesis of structurally related thiazole-based sulfonamides .
  • Functionalization : Introduction of the 3-methylpiperidin-1-yl group via nucleophilic substitution or Mannich reactions, followed by sulfonylation using 4-chlorobenzenesulfonyl chloride .
  • Optimization : Reaction conditions (e.g., solvent, temperature, and catalysts) should be tailored to minimize side products, particularly during the coupling of the sulfonamide group to the thiazole core .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as seen in analogous sulfonamide-thiazole structures .
  • NMR spectroscopy : Key signals include the thiazole C-H proton (δ ~7.5–8.5 ppm), sulfonamide protons (δ ~10–12 ppm), and piperidine methyl group (δ ~1.2–1.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm substituent connectivity .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. For example, sulfonamide derivatives have been tested as phosphodiesterase inhibitors using enzymatic activity assays .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) can predict interaction sites, leveraging crystallographic data of target proteins (e.g., PDE4 or carbonic anhydrase) .
  • Mutagenesis studies : Identify critical residues in the target protein by comparing binding affinities with mutant vs. wild-type variants .

Q. How might structural modifications enhance the compound’s bioactivity or metabolic stability?

  • Trifluoromethyl substitutions : Introduce electron-withdrawing groups to improve lipophilicity and metabolic resistance, as seen in related sulfonamide derivatives .
  • Heterocyclic variations : Replace the thiazole ring with oxazole or imidazole to alter electronic properties and hydrogen-bonding capacity .
  • Piperidine ring optimization : Modify the 3-methyl group to bulkier substituents (e.g., ethyl or isopropyl) to enhance steric hindrance and reduce off-target interactions .

Q. How should contradictory data on biological activity across studies be resolved?

  • Experimental standardization : Ensure consistency in assay conditions (e.g., pH, temperature, and cell lines). For example, discrepancies in IC₅₀ values may arise from differences in enzyme sources or buffer systems .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
  • Meta-analysis : Compare structural analogs to identify trends in substituent effects, leveraging databases like PubChem for cross-study validation .

Methodological Notes

  • Synthetic challenges : The oxoethyl-piperidine moiety may require protection-deprotection strategies to prevent undesired side reactions during sulfonamide coupling .
  • Crystallographic validation : Single-crystal X-ray diffraction remains the gold standard for resolving ambiguities in stereochemistry, as demonstrated in related sulfonamide-thiazole hybrids .
  • Bioactivity profiling : Combine high-throughput screening with structure-activity relationship (SAR) studies to prioritize lead compounds for further optimization .

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